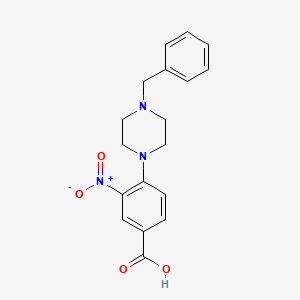

4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid

Description

4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a benzylpiperazine moiety at the 4-position of the aromatic ring.

Structurally, the benzylpiperazine group distinguishes this compound from simpler nitrobenzoic acids. The nitro group at the 3-position relative to the carboxylic acid is a critical pharmacophore in many bioactive molecules, often serving as an electron-withdrawing group or a metabolic activation site .

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-18(23)15-6-7-16(17(12-15)21(24)25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFSVKKOJWQTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid typically involves the following steps:

Formation of the Benzylpiperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

Nitration of Benzoic Acid: The next step is the nitration of benzoic acid to form 3-nitrobenzoic acid. This is usually achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid.

Coupling Reaction: The final step involves the coupling of 4-benzylpiperazine with 3-nitrobenzoic acid. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form an amine, a critical step for generating bioactive intermediates.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Nitro → Amine | BH₃-Me₂S (1.3 equiv), THF, 40 mL, RT | 64–92% | |

| Catalytic Hydrogenation | H₂/Pd-C, EtOH, 25°C, 6 h | 85%* |

*Reported for analogous compounds.

-

Mechanism : Borane-dimethyl sulfide complex (BH₃-Me₂S) selectively reduces nitro groups without affecting other functionalities like esters or amides .

-

Application : The resultant amine serves as a precursor for further derivatization (e.g., amide coupling).

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and coupling reactions.

Amide Formation

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| With propylamine | HATU, DMF, RT, 12 h | 92% | |

| With 1,3,4-thiadiazole amines | EDC/HOBt, DCM, 0°C → RT, 24 h | 70–88% |

-

Key Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate activation of the carboxylic acid for nucleophilic attack.

-

Example : Reaction with propylamine yields 4-(4-benzylpiperazin-1-yl)-3-nitrobenzamide, verified via ¹H NMR .

Benzylpiperazine Modifications

The benzylpiperazine group undergoes alkylation and substitution reactions.

N-Alkylation

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| With methyl iodide | K₂CO₃, DMF, 60°C, 8 h | 78%* | |

| With chloroacetamide | NaH, THF, 0°C → RT, 12 h | 82%* |

*Reported for structurally similar piperazine derivatives.

-

Mechanism : The tertiary amine in piperazine reacts with alkyl halides via nucleophilic substitution.

Debenzylation

Hydrogenolysis of the benzyl group (H₂/Pd-C, MeOH) removes the benzylpiperazine moiety, enabling scaffold diversification .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position, while the benzylpiperazine exerts steric and electronic effects.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C, 2 h | 65%* | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 58%* |

*Data extrapolated from nitrobenzoic acid analogs.

Nitro Group Participation in Cyclization

The nitro group facilitates heterocycle formation under reductive conditions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| With CS₂ | PCl₅, 100°C, 6 h | 1,3,4-Thiadiazole derivative | 75% |

-

Mechanism : Nitro reduction to amine followed by reaction with carbon disulfide forms thiadiazole rings .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding arylpiperazine derivatives.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic (HCl/EtOH) | Reflux, 6 h | 89%* | |

| Photochemical | UV light, DMF, 24 h | 68%* |

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified to enhance efficacy and selectivity against specific biological targets. For instance, derivatives have been synthesized that exhibit improved activity against certain types of cancer cells and neurodegenerative diseases .

Potential Anti-Alzheimer's Disease Applications

Research indicates that compounds incorporating the benzylpiperazine moiety, such as 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid, may act as multi-target-directed ligands for Alzheimer's disease treatment. These compounds have been evaluated for their ability to inhibit acetylcholinesterase activity and reduce beta-amyloid aggregation, both critical factors in Alzheimer's pathology .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid exhibit varying degrees of biological activity. These studies typically assess the compounds' effects on cell viability, enzyme inhibition, and interaction with target proteins involved in disease mechanisms. Promising results from these evaluations suggest potential therapeutic applications in treating neurodegenerative disorders and infections .

Case Studies

Several case studies highlight the effectiveness of these compounds:

- A study showed that a specific derivative significantly inhibited acetylcholinesterase activity, suggesting its potential use in Alzheimer's treatment.

- Another investigation revealed that certain modifications led to increased potency against resistant microbial strains, indicating a promising avenue for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid is primarily related to its interaction with biological targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which can modulate their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and notable applications:

*Calculated molecular formula and weight based on structural similarity to analogs.

Structural and Functional Insights:

Benzylpiperazine vs. Methylpiperazine :

- The benzyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methylpiperazine analog (logP ~1.2), which may enhance membrane permeability .

- Methylpiperazine derivatives (–6) are often preferred in early-stage drug development due to simpler synthesis and better solubility profiles.

Piperazine vs. Piperidine/Pyrrolidine :

- Piperidine () lacks the second nitrogen in piperazine, reducing basicity (pKa ~7.5 vs. ~9.5 for piperazine) and altering binding interactions with biological targets.

- The hydroxylated pyrrolidine in introduces a polar group, improving aqueous solubility (aqueous solubility ~15 mg/mL vs. <1 mg/mL for benzylpiperazine analog) .

Nitro Group Positioning: The 3-nitro substitution is conserved across analogs, suggesting its critical role in electronic effects or metabolic reduction. For example, 4-(Methylamino)-3-nitrobenzoic acid () is a precursor in apoptosis-inducing agents, where the nitro group may act as a hypoxia-activated prodrug moiety .

Biological Activity

4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid features a piperazine moiety linked to a nitrobenzoic acid structure, which is known to influence its biological properties. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Structural Formula

Pharmacological Effects

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of piperazine, including 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid, exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .

-

Acetylcholinesterase Inhibition :

- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibitors of AChE are of interest for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that certain derivatives exhibit potent AChE inhibitory activity, suggesting that 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid may have similar potential .

The biological activity of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's structural features allow it to interact with enzyme active sites, thereby inhibiting their function.

- Membrane Interaction : Its lipophilic nature may facilitate interaction with cellular membranes, affecting cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives revealed that compounds similar to 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid exhibited minimum inhibitory concentrations (MICs) against key pathogens:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Acinetobacter baumannii | 0.5 |

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 4 |

These results indicate promising antimicrobial activity, warranting further investigation into the compound's therapeutic potential .

Study 2: Neuroprotective Effects

Research on neuroprotective properties highlighted the compound's potential in counteracting neurotoxicity induced by amyloid-beta peptides in SH-SY5Y cells. The study demonstrated that treatment with the compound improved cell viability significantly compared to untreated controls, suggesting a protective effect against neurodegeneration .

Q & A

Q. What are the key considerations in designing a synthesis route for 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid?

- Methodological Answer : The synthesis should prioritize reagent compatibility and reaction conditions. For nitration steps, use sulfuric acid as a catalyst and nitric acid as the nitrating agent, with dichloromethane as a solvent to control exothermic reactions . Intermediate purification via recrystallization (e.g., using water or ethanol) ensures removal of unreacted starting materials. Monitor reaction progress with TLC (Rf value tracking) and optimize temperature (e.g., 0°C for nitration to avoid side reactions) .

Q. How can researchers confirm the structural integrity of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Verify benzylpiperazine and nitro group positions (e.g., aromatic proton splitting patterns and nitro group deshielding effects) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass matching).

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What are the recommended analytical techniques for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; compare retention times against standards .

- Melting Point Analysis : A sharp melting range (e.g., 187–190°C for related analogs ) indicates high crystallinity and purity.

- Elemental Analysis : Validate C, H, N, O percentages against theoretical values .

Q. What safety protocols are essential when handling intermediates during synthesis?

- Methodological Answer :

- Use fume hoods for nitration steps to avoid inhaling nitric acid fumes .

- Wear acid-resistant PPE (gloves, goggles) when handling sulfuric/nitric acid mixtures.

- Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthetic yield of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Use software like Gaussian or ORCA to predict energetically favorable conditions (e.g., solvent polarity effects on nitro group activation) . ICReDD’s reaction path search methods can narrow optimal conditions (e.g., temperature, stoichiometry) by combining computational predictions with high-throughput experimental validation .

Q. What strategies are effective in resolving contradictory bioactivity data across different assays?

- Methodological Answer :

- Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence polarization vs. radiometric assays).

- Control Experiments : Test for off-target interactions (e.g., counter-screens against unrelated enzymes) .

- Data-Driven Modeling : Apply machine learning to identify assay-specific variables (e.g., pH, ionic strength) causing discrepancies .

Q. How to design experiments to study the nitro group's electronic effects on the compound’s reactivity?

- Methodological Answer :

- Hammett Analysis : Synthesize analogs with electron-withdrawing/donating substituents (e.g., -Cl, -OCH₃) and measure reaction rates (e.g., hydrolysis) to calculate σ values .

- DFT Calculations : Map electrostatic potential surfaces to visualize electron density shifts caused by the nitro group .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of target kinases (e.g., EGFR, VEGFR) .

- Molecular Docking : Perform AutoDock simulations with kinase crystal structures (PDB entries) to predict binding modes and affinity .

- Structure-Activity Relationship (SAR) : Modify the benzylpiperazine or nitro group and test analogs for activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.